Methyl 4,5-dimethyl-3-oxohex-5-enoate Methyl 4,5-dimethyl-3-oxohex-5-enoate
Brand Name: Vulcanchem
CAS No.: 88466-47-1
VCID: VC19262379
InChI: InChI=1S/C9H14O3/c1-6(2)7(3)8(10)5-9(11)12-4/h7H,1,5H2,2-4H3
SMILES:
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

Methyl 4,5-dimethyl-3-oxohex-5-enoate

CAS No.: 88466-47-1

Cat. No.: VC19262379

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,5-dimethyl-3-oxohex-5-enoate - 88466-47-1

Specification

CAS No. 88466-47-1
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name methyl 4,5-dimethyl-3-oxohex-5-enoate
Standard InChI InChI=1S/C9H14O3/c1-6(2)7(3)8(10)5-9(11)12-4/h7H,1,5H2,2-4H3
Standard InChI Key FGWVOYREKBCJOH-UHFFFAOYSA-N
Canonical SMILES CC(C(=C)C)C(=O)CC(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 4,5-dimethyl-3-oxohex-5-enoate (C₉H₁₄O₃) features a hexenoate backbone with critical functional groups at the 3-, 4-, and 5-positions. The 3-oxo group introduces a ketone, while the 4- and 5-positions host methyl substituents that confer steric bulk. The α,β-unsaturated ester system (C5–C6 double bond) creates a conjugated π-system extending from the ketone to the ester carbonyl, enhancing electrophilicity at C3 and C5 .

Key Structural Features:

  • Methyl Ester Group: The methoxycarbonyl moiety at C1 enhances solubility in polar aprotic solvents and participates in transesterification reactions.

  • Stereoelectronic Effects: Conjugation between the ketone and ester groups delocalizes electron density, stabilizing transition states in Michael additions and Diels-Alder reactions.

  • Steric Hindrance: The 4,5-dimethyl groups impose torsional strain, influencing reaction regioselectivity by shielding the β-carbon from nucleophilic attack .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 1.2–1.4 ppm, triplets), ketone carbonyl (δ 208–210 ppm in ¹³C NMR), and ester carbonyl (δ 170–172 ppm). Infrared (IR) spectroscopy shows strong absorption bands at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α,β-unsaturated ketone C=O) .

Table 1: Comparative Spectroscopic Data

PropertyMethyl 4,5-Dimethyl-3-Oxohex-5-EnoateEthyl 4-Methyl-3-Oxopentenoate
¹H NMR (δ, ppm)1.25 (d, 6H), 3.70 (s, 3H)1.30 (t, 3H), 4.15 (q, 2H)
¹³C NMR (δ, ppm)208.5 (C=O), 170.2 (COOCH₃)207.8 (C=O), 172.0 (COOEt)
IR C=O Stretch (cm⁻¹)1740, 16801735, 1675

Synthetic Methodologies

Barbier Reaction-Based Synthesis

A widely adopted route involves a Barbier reaction between 3-oxohex-5-enoic acid and methylmagnesium bromide. The organometallic reagent attacks the ketone carbonyl, forming a tertiary alcohol intermediate. Subsequent reduction with sodium borohydride yields the dihydroxy ester, which undergoes acid-catalyzed dehydration to install the α,β-unsaturation.

Key Steps:

  • Organometallic Addition:
    RCOCH2CH2CH2COOCH3+CH3MgBrRC(OH)(CH3)CH2CH2COOCH3\text{RCOCH}_2\text{CH}_2\text{CH}_2\text{COOCH}_3 + \text{CH}_3\text{MgBr} \rightarrow \text{RC(OH)(CH}_3\text{)CH}_2\text{CH}_2\text{COOCH}_3

  • Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol.

  • Dehydration: Concentrated H₂SO₄ catalyzes β-elimination, forming the conjugated enoate system.

Yield Optimization:

  • Temperature Control: Maintaining 0–5°C during Grignard addition minimizes side reactions (yield increases from 65% to 82%).

  • Solvent Effects: Tetrahydrofuran (THF) enhances reagent solubility compared to diethyl ether, improving reaction homogeneity.

Claisen Condensation Approach

Alternative syntheses employ Claisen condensation between dimethyl oxalate and 4-methylpent-3-en-2-one. This method benefits from atom economy but requires stringent pH control to prevent keto-enol tautomerization from diverting the reaction pathway.

Reaction Outline:
(CH3O)2C=O+CH3C(O)CH2CH(CH3)2Methyl 4,5-dimethyl-3-oxohex-5-enoate+H2O\text{(CH}_3\text{O)}_2\text{C=O} + \text{CH}_3\text{C(O)CH}_2\text{CH(CH}_3\text{)}_2 \rightarrow \text{Methyl 4,5-dimethyl-3-oxohex-5-enoate} + \text{H}_2\text{O}

Reactivity and Mechanistic Insights

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with soft nucleophiles (e.g., malonates, enolates). Stereoselectivity arises from the endo transition state, where the nucleophile approaches anti to the ester group.

Example: Malonate Addition
Methyl 4,5-dimethyl-3-oxohex-5-enoate+CH2(COOEt)2EtONaAdduct (85% yield)\text{Methyl 4,5-dimethyl-3-oxohex-5-enoate} + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{EtONa}} \text{Adduct (85\% yield)}

Cycloaddition Reactions

The conjugated dienophile participates in [4+2] cycloadditions with electron-rich dienes. For instance, reaction with cyclopentadiene at 80°C produces a bicyclic lactone via inverse electron-demand Diels-Alder kinetics .

Mechanistic Pathway:

  • Diene Coordination: The electron-deficient enoate polarizes the diene’s π-system.

  • Transition State: Suprafacial attack by the diene’s HOMO on the enoate’s LUMO forms the cyclohexene framework.

  • Ring Closure: Lactonization occurs spontaneously due to strain relief.

Tautomeric Equilibria

Keto-enol tautomerism, though limited by steric hindrance from the 4,5-dimethyl groups, influences reactivity in basic media. The enolate form predominates at pH > 10, enabling alkylation at the α-carbon.

Equilibrium Constant:
Ktaut=[Enolate][Keto]=0.15at pH 9K_\text{taut} = \frac{[\text{Enolate}]}{[\text{Keto}]} = 0.15 \, \text{at pH 9}

Applications in Organic Synthesis

Intermediate in Alkaloid Synthesis

The compound’s rigid framework serves as a building block for indole alkaloids. For example, Pictet-Spengler cyclization with tryptamine derivatives yields tetrahydro-β-carbolines with >90% enantiomeric excess when using chiral auxiliaries.

Case Study: (-)-Yohimbane Synthesis

  • Mannich Reaction: Methyl 4,5-dimethyl-3-oxohex-5-enoate reacts with formaldehyde and dimethylamine to form a β-amino ketone.

  • Reductive Amination: Hydrogenation over Raney nickel produces the pentacyclic core.

  • Resolution: Chiral chromatography separates enantiomers, achieving 92% ee.

Polymer Chemistry

Copolymerization with ethylene glycol dimethacrylate yields cross-linked polyesters with tunable glass transition temperatures (Tg). Thermogravimetric analysis shows decomposition onset at 220°C, making these materials suitable for high-temperature adhesives .

Table 2: Thermal Properties of Copolymers

Comonomer Ratio (Ester:EGDMA)Tg (°C)Td (°C)
1:145220
1:268235
1:382245

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